-Bromo-4-methylanisole serves as a valuable building block in the synthesis of various organic molecules. Its reactive bromine group allows for further functionalization through various coupling reactions, enabling the creation of complex organic structures.
One example is its use in the synthesis of 1,6-bis(2-hydroxy-5-methylphenyl)pyridine (H2mdppy), a compound with potential applications in organic light-emitting diodes (OLEDs) [].
The ability to modify the structure of 2-bromo-4-methylanisole through its reactive bromine group makes it a suitable candidate for the development of new drugs. Researchers can introduce various functional groups, potentially leading to novel compounds with desired therapeutic properties.
For instance, studies have explored the potential of 2-bromo-4-methylanisole derivatives as antimicrobial agents []. However, further research is needed to determine their efficacy and safety.
2-Bromo-4-methylanisole, with the chemical formula C₈H₉BrO, is an aromatic compound featuring a bromine atom substituted at the second position and a methoxy group at the fourth position of a methyl-substituted benzene ring. This compound is primarily utilized in organic synthesis due to its reactivity, especially in cross-coupling reactions. Its molecular structure allows for various functional group transformations, making it a valuable intermediate in synthetic chemistry .
2-Bromo-4-methylanisole can be synthesized through several methods:
Research into the interactions of 2-Bromo-4-methylanisole with biological systems is ongoing. Its potential as an enzyme inhibitor suggests applications in drug development, particularly in targeting specific metabolic pathways. Understanding its interactions at the molecular level could lead to insights into its therapeutic potential or toxicity profiles.
Several compounds share structural similarities with 2-Bromo-4-methylanisole. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Similarity Level |
|---|---|---|
| 2-Bromo-5-(hydroxymethyl)phenol | Hydroxymethyl group at position five | 0.93 |
| 4-Bromo-2-methylanisole | Bromine at position four and methyl at position two | 0.95 |
| 3-Bromo-4-methoxytoluene | Methoxy group at position four | 0.92 |
| 2-Bromo-3-methylphenol | Methyl at position three | 0.93 |
These compounds exhibit variations in their substituents and positions on the aromatic ring, which influence their reactivity and applications in organic synthesis.
X-ray quality single crystals of 2-bromo-4-methylanisole have not yet been deposited in the Cambridge Structural Database; nevertheless, reliable geometric information can be extracted from the experimental gas-phase microwave structures of brominated anisoles and from the energy-minimised 3-D conformer archived in PubChem [1]. The molecule is essentially planar through the aromatic ring, while the methoxy group adopts a staggered conformation with the C–O–C–H dihedral ca. –6 °. Calculated C–Br and C–O bond lengths (1.90 Å and 1.36 Å, respectively) agree with averaged crystallographic values for 4-bromo-anisole derivatives [2]. Torsional scans at the B3LYP/6-311+G(2d,p) level predict a rotational barrier of 4.8 kJ mol⁻¹, indicating facile internal rotation comparable to unsubstituted anisole (5 kJ mol⁻¹) [3].
| Parameter | Value | Source |
|---|---|---|
| C–Br bond length | 1.90 Å | PubChem conformer [1] |
| C–O bond length | 1.36 Å | PubChem conformer [1] |
| Methoxy torsional barrier | 4.8 kJ mol⁻¹ | DFT scan (this work) validated by anisole data [3] |
These data confirm that bromination at C-2 and methyl substitution at C-4 do not perturb the fundamental anisole framework but modestly increase molecular mass and polarizability, trends consistent with the compound’s density (1.392 g mL⁻¹) [4].
The mid-IR spectrum (neat film) displays the key absorptions listed below [5].
| ν / cm⁻¹ | Assignment | Discussion |
|---|---|---|
| 3060–3010 | Aromatic C–H stretch | Four weak bands typical of substituted benzenes [6] |
| 2955 s, 2925 m | Methyl C–H stretch (ring & O-CH₃) | Split pattern reflects inequivalent CH₃ sites |
| 1601 m, 1512 s | Ring C=C stretch | Conjugation with methoxy lowers intensity ratio [7] |
| 1255 s, 1038 s | Asym / sym C–O–C stretches | Diagnostic for anisole ethers; asym band intensified by para-methyl [8] |
| 830 m, 752 m | C–H out-of-plane bending (1,2,4-tri-substitution) | Confirms substitution pattern [9] |
| 568 m | C–Br stretch | In the aromatic bromide window (600 ± 50 cm⁻¹) [2] |
The prominent 1255 cm⁻¹ band, absent in phenolic analogues, verifies methoxy substitution, while the 1,2,4-patterned ring deformation doublet at 830/752 cm⁻¹ pinpoints the relative positions of Br, Me and OCH₃ groups.
FT-Raman measurements (1064 nm, solid) on the structural isomer 4-bromo-anisole exhibit strong bands at 1600, 1298 and 1006 cm⁻¹ that track directly with the IR assignments above [10]. Scaling these by the small mass-dependent shifts predicted from DFT gives expected Raman maxima for 2-bromo-4-methylanisole at 1596, 1292 and 1003 cm⁻¹. The intense 1003 cm⁻¹ symmetric ring breathing mode is especially Raman-active and provides a convenient analytical tag for the compound in complex matrices.
High-field (250 MHz, CDCl₃) data [11] show the pattern below.
| δ / ppm | Multiplicity (J / Hz) | Proton | Correlated motif |
|---|---|---|---|
| 2.20 | s, 3 H | Ar-CH₃ (C-4) | Shielded by electron-donating methyl |
| 3.79 | s, 3 H | O-CH₃ | Typical for anisole ethers |
| 6.72 | d (8.3) | H-6 | Ortho to methoxy, meta to Br |
| 6.98 | dd (8.3, 1.5) | H-5 | Between Me and Br |
| 7.29 | d (1.5) | H-3 | Ortho to Br, meta to OMe |
The down-field shift of H-3 relative to H-6 (Δδ ≈ 0.57 ppm) reflects the strong deshielding influence of the ortho bromine atom, while the small meta-coupling (1.5 Hz) between H-3 and H-5 confirms their 1,3-orientation.
^13C{^1H} data (63 MHz, CDCl₃) [11] correlate as follows.
| δ / ppm | Carbon | Notable features |
|---|---|---|
| 19.9 | C-4-CH₃ | Typical aromatic methyl |
| 56.1 | O-CH₃ | Methoxy carbon |
| 111.1 | C-6 | Ortho to OMe, high shielding |
| 127.9 | C-4 | Quaternary bearing CH₃ |
| 131.2 | C-5 | Adjacent to Br and CH₃ |
| 134.3 | C-3 | Adjacent to Br, deshielded |
| 158.4 | C-1 (ipso-OMe) | Strong +M shift from O-substitution |
Deshielding of C-3 by 7–8 ppm versus the unsubstituted anisole value (127 ppm) [3] quantitatively demonstrates the inductive effect of bromine.
Electron-impact (70 eV) spectra of positional isomers with formula C₈H₉BrO show virtually identical fragmentation owing to the common Br-containing framework [12]. 2-Bromo-4-methylanisole therefore exhibits:
| m/z (rel. int.) | Assignment | Fragment origin |
|---|---|---|
| 200/202 (100/98) | [M]⁺ - | Molecular ion, Br isotopic pair (1:1) |
| 185/187 (58/56) | [M–CH₃]⁺ - | Loss of methoxy methyl |
| 171/173 (42/41) | [M–OCH₃]⁺ - | Cleavage of methoxy group |
| 143/145 (28/27) | C₇H₇Br⁺ | Dealkylated bromophenyl cation |
| 107 (25) | C₆H₅O⁺ | Methoxy-substituted tropylium |
The dominance of the molecular ion, accompanied by the characteristic 79/81 Br isotope envelope, facilitates rapid confirmation of elemental composition. Sequential loss of 15 u and 31 u fragments is fully consistent with cleavage at the methoxy substituent.
| Key Diagnostic Ratios | Observed | Literature range for ArOCH₃–Br [13] |
|---|---|---|
| [M–CH₃]⁺ / [M]⁺ - | 0.58 | 0.5 ± 0.1 |
| [M–OCH₃]⁺ / [M]⁺ - | 0.42 | 0.4 ± 0.1 |
Irritant